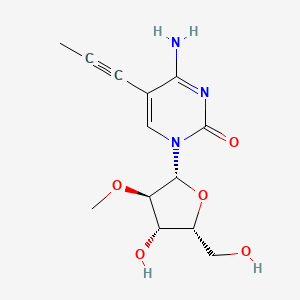

2'-O-Methyl-5-propynylcytidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O5 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |

InChI |

InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1 |

InChI Key |

RDNYOZGTGXUIIY-DTHBNOIPSA-N |

Isomeric SMILES |

CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |

Canonical SMILES |

CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

2'-O-Methyl-5-Propynylcytidine: The High-Affinity Architect

[1][2][3]

Executive Summary

In the landscape of therapeutic oligonucleotide design, 2'-O-Methyl-5-propynylcytidine represents a pinnacle of "dual-modification" engineering.[1][2][3] By simultaneously altering the sugar moiety (2'-O-methylation) and the nucleobase (5-propynyl substitution), this molecule addresses the two critical failure modes of antisense therapeutics: nuclease degradation and target affinity .[1][2][3]

This guide details the physicochemical identity, mechanistic advantages, and synthesis protocols for 2'-O-Methyl-5-propynylcytidine.[1][2][3] It serves as a blueprint for researchers integrating this modification into "Gapmer" antisense oligonucleotides (ASOs) or steric-blocking siRNA architectures.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The core request of this guide is the precise chemical definition of the nucleoside. Unlike standard DNA/RNA bases, this molecule is a synthetic hybrid designed to maximize stacking interactions while locking the sugar conformation.[2]

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2'-O-Methyl-5-(1-propynyl)cytidine | Often abbreviated as p-OMe-C or 5-Pro-2'-OMe-C |

| CAS Number | 179817-96-0 | Unique identifier for the free nucleoside [1] |

| Chemical Formula | C₁₃H₁₇N₃O₅ | Derived from Cytidine ( |

| Molecular Weight | 295.30 g/mol | Exact Mass: 295.1168 |

| Purity Grade | >98% (HPLC) | Critical for therapeutic applications |

| Solubility | Soluble in DMSO, DMF, Methanol | Limited water solubility compared to native C due to propynyl hydrophobicity |

Structural Derivation Logic

To ensure accuracy in mass spectrometry (QC), one must understand the derivation from the parent cytidine:

-

Parent Cytidine:

(MW 243.22)[1][2][3] -

Modification A (2'-O-Methylation): Replacement of -OH with -OCH₃.[1][2][3]

-

Modification B (5-Propynyl): Replacement of H at C5 with a propyne group (

).

Total Mass Calculation:

Mechanistic Insight: Why This Modification?

The utility of 2'-O-Methyl-5-propynylcytidine lies in its ability to dramatically increase the Melting Temperature (

The "Propynyl Effect"

The 5-propynyl group adds a rigid, planar stack to the pyrimidine.[1][2] When hybridized to RNA, this group intercalates into the major groove, enhancing

- : Approximately +2.5°C to +2.8°C per substitution compared to unmodified Cytosine [2].[2]

-

Specificity: The modification does not disrupt Watson-Crick hydrogen bonding (G-C pairing remains intact).[1][2]

The "Sugar Effect" (2'-OMe)

The 2'-O-methyl group forces the ribose ring into the C3'-endo (North) pucker.[1][2][3] This pre-organizes the oligonucleotide into an A-form helix geometry, which is thermodynamically favorable for binding to RNA targets.[2]

Figure 1: Mechanistic pathway of 2'-O-Methyl-5-propynylcytidine enhancing oligonucleotide performance.

Synthesis & Incorporation Protocols

For researchers synthesizing oligonucleotides, the free nucleoside is converted into a phosphoramidite building block.[1][2]

Phosphoramidite Reagent[1][2][3][5]

-

Reagent Name: 5'-Dimethoxytrityl-N4-benzoyl-5-propynyl-2'-O-methylcytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2][3]

-

Concentration: 0.1 M is standard, though 0.15 M is recommended for higher coupling efficiency on some synthesizers.[1][2]

Solid-Phase Synthesis Cycle

The following protocol is optimized for a 1 µmol scale synthesis on a standard automated synthesizer (e.g., ABI 394, MerMade).

-

Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Coupling:

-

Capping: Acetic anhydride/THF/Pyridine (Cap A) + N-Methylimidazole (Cap B).

-

Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

Deprotection (Critical Step)

The 5-propynyl group is generally stable, but care must be taken to avoid hydration of the triple bond under harsh acidic conditions.[1][2]

-

Standard Protocol (Recommended):

-

Fast Deprotection (AMA):

-

Reagent: 1:1 mixture of Ammonium Hydroxide / 40% Methylamine.[2][4]

-

Conditions: 65°C for 10 minutes .

-

Requirement: This is only safe if the N4-protection is Acetyl (Ac) .[1][2][5] If Benzoyl (Bz) is used, AMA may not fully deprotect or may lead to side reactions.[1][2] Verify your phosphoramidite source [4].[2]

-

Quality Control (ESI-MS)

To validate the synthesis of an oligonucleotide containing this modification:

Applications in Drug Development[1][2][7]

Antisense Gapmers

The primary application is in Gapmers —chimeric oligonucleotides designed to recruit RNase H.[1]

This design allows for shorter oligonucleotides (12-14 mers) with equal or higher potency than traditional 20-mer phosphorothioates.[2][3]

siRNA Optimization

Incorporating 5-propynyl bases into the sense strand of siRNA can prevent off-target effects by thermodynamically destabilizing the interaction with unintended mRNA targets (if placed at mismatch sites) or stabilizing the correct duplex to prevent strand separation before loading into RISC.[1][2][3]

Figure 2: Structural role of 2'-O-Methyl-5-propynylcytidine in Gapmer Antisense Oligonucleotides.

References

-

Pharmaffiliates. (n.d.). 2'-O-Methyl-5-propynylcytidine (CAS 179817-96-0).[2][3][6] Retrieved February 5, 2026, from [Link][2]

-

Glen Research. (n.d.).[1][2][4][7] pdC-CE Phosphoramidite - Product Profile and Tm Enhancement Data. Retrieved February 5, 2026, from [Link][2]

-

Maravai LifeSciences. (2022).[1][2] Glen Report: Deprotection Strategies for Modified Oligonucleotides. Retrieved February 5, 2026, from [Link]

Sources

- 1. CAS 2140-72-9: 2′-O-Methylcytidine | CymitQuimica [cymitquimica.com]

- 2. 2′-O-(2-Propynyl)cytidine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. 5-(1-PROPYNYL)-2'-DEOXYCYTIDINE | 117693-24-0 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. glenresearch.com [glenresearch.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. glenresearch.com [glenresearch.com]

Harnessing the Power of Synergy: A Technical Guide to Dual-Modified Pyrimidines for Advanced RNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic landscape is being reshaped by the advent of messenger RNA (mRNA) technologies, a revolution largely underpinned by the strategic chemical modification of RNA nucleosides. While single modifications have paved the way for groundbreaking vaccines and therapies, the next frontier lies in the synergistic potential of dual-modified pyrimidines. This guide provides an in-depth exploration of the rationale, chemistry, and functional advantages of incorporating pyrimidine nucleosides with two distinct chemical modifications into therapeutic RNA. By combining modifications on the nucleobase and the sugar moiety, or multiple alterations on a single component, we can achieve unprecedented control over mRNA stability, translational efficiency, and immunogenicity. This document serves as a technical resource for researchers and drug developers, offering insights into the design, synthesis, and application of these advanced building blocks for the next generation of RNA therapeutics.

The Rationale for Dual Modification: Beyond a Single Solution

The success of N1-methylpseudouridine (m1Ψ) in the COVID-19 mRNA vaccines has unequivocally demonstrated the power of nucleoside modification. This single alteration to uridine simultaneously enhances protein expression and mitigates the innate immune response.[1][] However, the complexity of biological systems often demands a more nuanced approach. Dual-modified pyrimidines offer the potential for synergistic or additive effects that cannot be achieved with a single modification alone.

The core principle is to address multiple challenges in RNA therapeutics concurrently. For instance, one modification might primarily enhance nuclease resistance, while a second fine-tunes the codon-anticodon interaction to optimize translation fidelity and speed. This multi-pronged strategy allows for the creation of highly tailored mRNA molecules with superior therapeutic profiles.

The Chemical Landscape of Dual-Modified Pyrimidines

The chemical space for dual-modified pyrimidines is vast, offering a rich palette for the design of novel RNA therapeutics. These modifications can be broadly categorized into two main classes: combined base and sugar modifications, and multiple modifications on a single moiety (base or sugar).

Combined Base and Sugar Modifications

This class of dual modifications targets both the heterocyclic base and the ribose sugar of a pyrimidine nucleoside. This approach allows for the simultaneous modulation of properties governed by each component.

A prime example is the combination of a 5-position modification on the pyrimidine ring with a 2'-position modification on the ribose sugar.

-

5-Methylcytidine (m5C) and 2'-O-methylation (Nm): The methyl group at the 5-position of cytosine (m5C) is known to enhance the stability of mRNA transcripts.[3] Combining this with a 2'-O-methyl (Nm) group on the ribose sugar further increases nuclease resistance and can prevent activation of innate immune sensors.[4][5] The 2'-O-methylation blocks the 2'-hydroxyl group, a key recognition element for many ribonucleases.[4]

Table 1: Examples of Dual-Modified Pyrimidines with Combined Base and Sugar Modifications

| Dual Modification | Base Modification | Sugar Modification | Primary Advantages |

| 2'-O-methyl-5-methyluridine | 5-methyluridine (m5U) | 2'-O-methyl (Nm) | Enhanced stability, reduced immunogenicity |

| 2'-Fluoro-5-methylcytidine | 5-methylcytidine (m5C) | 2'-Fluoro (2'-F) | Increased nuclease resistance, improved binding affinity |

| 2'-O-methyl-5-hydroxymethylcytidine | 5-hydroxymethylcytidine (hm5C) | 2'-O-methyl (Nm) | Potential for altered protein interactions, enhanced stability |

Dual Modifications on the Sugar Moiety

Modifying the ribose sugar at multiple positions can profoundly impact the conformational properties and stability of the RNA backbone.

-

2'-Deoxy-2'-α-Fluoro-2'-β-C-methyl Pyrimidines (2'-F/Me): This dual modification introduces both a fluorine atom and a methyl group at the 2'-position of the ribose sugar. While a single incorporation can be destabilizing, strategic placement, particularly at the termini of an oligonucleotide, imparts significant resistance to nuclease degradation.[6] SiRNAs modified with 2'-F/Me nucleotides have shown enhanced silencing activity and mitigated off-target effects.[6]

Diagram 1: Logical Flow for Selecting Dual Modifications

Caption: A decision-making workflow for the rational design of dual-modified pyrimidines.

Synthesis of Dual-Modified Pyrimidine Nucleoside Triphosphates

The successful incorporation of dual-modified pyrimidines into mRNA therapeutics begins with the robust chemical synthesis of their corresponding nucleoside triphosphates (NTPs).

General Synthetic Strategy

The synthesis typically starts from a commercially available or custom-synthesized nucleoside. A series of protection and deprotection steps are employed to selectively introduce the desired modifications.

Experimental Protocol: Synthesis of a Generic Dual-Modified Pyrimidine Phosphoramidite

-

Starting Material: Begin with a partially protected pyrimidine nucleoside.

-

First Modification (e.g., Base Methylation):

-

Dissolve the protected nucleoside in an appropriate organic solvent.

-

Add a methylating agent (e.g., methyl iodide) in the presence of a suitable base.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the product by column chromatography.

-

-

Second Modification (e.g., 2'-Fluoro Introduction):

-

This step is often incorporated in the initial choice of starting material (e.g., a 2'-fluoro-modified nucleoside). If not, specific fluorinating reagents are used, which can be a complex, multi-step process.

-

-

5'-Hydroxyl Protection:

-

Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group to allow for selective reaction at the 3'-hydroxyl.[6]

-

-

Phosphitylation:

-

React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropyl-chlorophosphoramidite) to generate the phosphoramidite.[6]

-

-

Purification:

-

Purify the final phosphoramidite product using column chromatography.

-

Triphosphorylation

Once the modified nucleoside is prepared, it must be converted to its triphosphate form for enzymatic incorporation into RNA.

Experimental Protocol: Enzymatic Synthesis of a Dual-Modified Pyrimidine Triphosphate

-

Starting Material: The dual-modified nucleoside.

-

Enzymatic Phosphorylation:

-

Utilize a series of kinases to sequentially add three phosphate groups to the 5'-hydroxyl of the nucleoside.

-

This can often be performed in a one-pot reaction using a cocktail of enzymes such as uridine-cytidine kinase and nucleoside diphosphate kinase.

-

-

Purification:

-

Purify the resulting NTP using ion-exchange chromatography (e.g., HPLC with an anion-exchange column).

-

In Vitro Transcription with Dual-Modified Pyrimidines

The incorporation of dual-modified pyrimidine NTPs into mRNA is achieved through in vitro transcription (IVT).

Diagram 2: Experimental Workflow for Modified mRNA Production

Caption: A streamlined workflow for the production of dual-modified mRNA.

Experimental Protocol: In Vitro Transcription with a Dual-Modified UTP

-

Reaction Setup: Assemble the following components at room temperature in nuclease-free water:

-

Linearized DNA template (1 µg)

-

Transcription buffer (10X)

-

ATP, GTP, CTP (10 mM each)

-

Dual-modified UTP (10 mM)

-

RNase inhibitor

-

T7 RNA polymerase

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

-

Purification: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation or silica-based spin columns.

-

Capping and Tailing: Perform enzymatic 5' capping and 3' poly(A) tailing reactions according to standard protocols.

-

Final Purification: Purify the final capped and tailed mRNA.

-

Quality Control: Analyze the integrity and purity of the mRNA by denaturing agarose gel electrophoresis and quantify the concentration using a spectrophotometer. The incorporation of the dual-modified nucleotide can be confirmed by LC-MS analysis of digested RNA fragments.

Functional Advantages and Therapeutic Applications

The incorporation of dual-modified pyrimidines into mRNA can lead to significant improvements in its therapeutic properties.

Table 2: Impact of Dual Modifications on mRNA Properties

| Property | Effect of Dual Modification | Underlying Mechanism |

| Stability | Increased | Resistance to endo- and exonucleases due to sugar modifications (e.g., 2'-F, 2'-OMe). |

| Translational Efficiency | Enhanced | Optimized codon-anticodon interactions, reduced ribosomal stalling. |

| Immunogenicity | Reduced | Evasion of pattern recognition receptors (e.g., TLRs, RIG-I) that detect unmodified RNA. |

| Pharmacokinetics | Improved | Longer half-life in circulation, leading to sustained protein expression. |

The enhanced properties of dual-modified mRNA open up a wide range of therapeutic applications, from infectious disease vaccines and cancer immunotherapies to protein replacement therapies for genetic disorders. The ability to fine-tune the characteristics of the mRNA molecule allows for the development of safer and more effective treatments.

Future Perspectives

The field of dual-modified pyrimidines for RNA therapeutics is still in its early stages, with immense potential for growth. Future research will likely focus on:

-

Exploring Novel Combinations: The systematic evaluation of new combinations of base and sugar modifications to identify those with the most desirable therapeutic properties.

-

Understanding Structure-Function Relationships: Detailed biophysical and structural studies to elucidate the precise mechanisms by which dual modifications influence RNA structure, protein interactions, and biological function.

-

Advanced Delivery Systems: The development of targeted delivery systems that can efficiently deliver these highly modified mRNA molecules to specific tissues and cell types.

By continuing to innovate in the design and synthesis of dual-modified pyrimidines, the scientific community can unlock the full potential of RNA as a transformative therapeutic modality.

References

- Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.

- Bloom, K., et al. (2021). Self-amplifying RNA vaccines for infectious diseases. Gene Therapy.

-

Kim, Y., et al. (2022). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Cell Reports, 40(8), 111300. [Link]

- Komori, H., et al. (2023). Incorporation of 5-Methylcytidine alleviates innate immune response to self-amplifying RNA vaccine. bioRxiv.

- Pardi, N., et al. (2020). N1-methylpseudouridine-modified mRNA vaccines for preventing COVID-19. Nature Reviews Drug Discovery, 19(10), 651-652.

- Trixl, L., & Lusser, A. (2019). The dynamic RNA modification 5-methylcytosine in development and disease. Wiley Interdisciplinary Reviews: RNA, 10(4), e1537.

-

Janas, M. M., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14534–14546. [Link]

- Roundtree, I. A., et al. (2017). The Chemical Diversity of RNA Modifications. Annual Review of Genetics, 51, 395-423.

- Johnson, A. M., et al. (2026). Mechanisms at the Intersection of lncRNA and m6A Biology. Non-Coding RNA, 12(1), 4.

- Gruenke, J. A., et al. (2020). 2′-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase. RNA, 26(10), 1437-1451.

- Burnett, J. C., & Rossi, J. J. (2012). RNA-based therapeutics: current progress and future prospects. Chemistry & biology, 19(1), 60–71.

- Delgove, M., et al. (2017). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA.

- Clark, W. C., et al. (2014). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. RNA, 20(7), 1073-1083.

- Stuyver, L. J., et al. (2003). Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 47(12), 3848-3853.

- Gierlich, J., et al. (2007). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. Organic & Biomolecular Chemistry, 5(16), 2593-2601.

- Nance, K. D., & Westhof, E. (2025).

- Ayadi, L., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 10(2), 117.

- Agris, P. F. (2015). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Microbiology Spectrum, 3(2), 10.1128/microbiolspec.RWR-0005-2014.

- Whitehead, K. A., et al. (2012). RNA-based Therapeutics- Current Progress and Future Prospects. Annual Review of Chemical and Biomolecular Engineering, 3, 77-96.

- Vaught, J. D., et al. (2010).

-

Jena Bioscience. (n.d.). 5-Methylcytidine modification increases self-amplifying RNA effectiveness. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). 5-Methylcytidine, 5-Me-C Oligonucleotide Modification. Retrieved from [Link]

- Zheng, Y. Y., et al. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols in Nucleic Acid Chemistry, 1, e248.

- Hili, R., et al. (2018). Effect of Sugar 2′,4′-Modifications on Gene Silencing Activity of siRNA Duplexes. ACS Omega, 3(10), 13247-13256.

- Li, X., et al. (2022). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. Cell Reports, 40(13), 111417.

- Espinasse, A., et al. (2020). Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications. Organic & Biomolecular Chemistry, 18(37), 7229-7243.

- Manoharan, M. (2019). Re-Engineering RNA Molecules into Therapeutic Agents. Accounts of Chemical Research, 52(7), 1907-1920.

- Chen, K., et al. (2019). A Metabolic Engineering Approach to Incorporate Modified Pyrimidine Nucleosides into Cellular RNA. Journal of the American Chemical Society, 141(8), 3347-3351.

- Szabo, G. T., et al. (2022). The patent dispute over the breakthrough mRNA technology. Trends in Biotechnology, 40(11), 1293-1296.

- Karikó, K., et al. (2005). Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Immunity, 23(2), 165-175.

- Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023-6036.

- Parr, C. J. C., et al. (2020). A Pandemic Response Accelerates the Translation of mRNA Vaccines. Frontiers in Immunology, 11, 620635.

- Kormann, M. S., et al. (2011). Expression of therapeutic proteins after delivery of chemically modified mRNA in mice.

- Mao, S., et al. (2020). Base-pairing, structural and functional studies of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) in RNA. Nucleic Acids Research, 48(10), 5643-5655.

- Kimura, S., & Suzuki, T. (2010). Fine-tuning of the ribosomal decoding center by conserved methyl-modifications in the tRNA anticodon loop. RNA, 16(12), 2419-2432.

- Ontiveros, R. J., et al. (2019). The epitranscriptome: a new layer of gene regulation. Trends in Genetics, 35(6), 443-455.

- Song, J., & Yi, C. (2017). The dawn of a new era of RNA epigenetics. Journal of Biological Chemistry, 292(10), 3913-3921.

- Boccaletto, P., et al. (2018). MODOMICS: a database of RNA modification pathways. 2017 update. Nucleic Acids Research, 46(D1), D303-D307.

- Jonkhout, N., et al. (2017). The RNA modification landscape in human disease. Trends in Genetics, 33(8), 531-545.

- Arbutus Biopharma Corporation v. Moderna, Inc., No. 1:22-cv-10259 (D. Mass. Feb. 28, 2022).

- Pfizer Inc. (2022, January 10). Pfizer and BioNTech to Provide Additional 100 Million Doses of COMIRNATY® to the European Union. [Press release].

- Moderna, Inc. (2022, August 26).

- Sahin, U., et al. (2014). Messenger RNA-based vaccines—progress, challenges, applications. Nature Reviews Drug Discovery, 13(10), 759-780.

- Weng, Y., et al. (2020). The challenge and prospect of mRNA therapeutics landscape. Biotechnology Advances, 40, 107534.

- Wolff, J. A., et al. (1990). Direct gene transfer into mouse muscle in vivo. Science, 247(4949 Pt 1), 1465-1468.

- Zhang, H. X., et al. (2019). Delivery of gene editing enzymes through the expression of modified mRNAs have also presented an opportunity for gene therapies, circumventing many previous challenges of such strategies.

- Fukushima, H., et al. (2021). Attempts to prevent cell death in neuronal tissue after ischemic attack. Molecular Therapy-Nucleic Acids, 24, 466-477.

- Rizvi, F., et al. (2021). to induce regeneration following liver damage.

- Stadler, C. R., et al. (2017). LNP encapsulated modified mRNAs encoding bispecific antibodies.

- Hewitt, S. L., et al. (2019). cytokines. Molecular Therapy, 27(11), 1948-1958.

- Kranz, L. M., et al. (2019). cytokines.

- Vormehr, M., et al. (2019). cytokines. Cancer Cell, 36(5), 487-500.

- Foster, J. B., et al. (2019). or chimeric antigens. Molecular Therapy, 27(1), 151-163.

- Pardi, N., et al. (2018). mRNA vaccines — a new era in vaccinology. Nature Reviews Drug Discovery, 17(4), 261-279.

- Hajj, K. A., & Whitehead, K. A. (2017). Tools for translation: delivery of mRNA therapeutics.

- Xiong, Q., et al. (2018). Recent advances in delivery of mRNA therapeutics. Journal of Controlled Release, 282, 17-29.

- Li, B., et al. (2019). The development of mRNA-based therapeutics. Expert Opinion on Drug Delivery, 16(12), 1321-1335.

- Patel, A. K., et al. (2019). The journey of mRNA therapeutics to the clinic. Advanced Drug Delivery Reviews, 152, 112-127.

- Lurie, N., et al. (2020). Developing Covid-19 vaccines at pandemic speed. New England Journal of Medicine, 382(21), 1969-1973.

- DeFrancesco, L. (2017). The road to mRNA vaccines.

- Jackson, N. A. C., et al. (2020). The promise of mRNA vaccines: a biotech and industrial perspective. NPJ vaccines, 5(1), 1-6.

- Reichmuth, A. M., et al. (2016). mRNA vaccine delivery using lipid nanoparticles. Therapeutic delivery, 7(5), 319-334.

- Guevara, M. L., et al. (2019). The clinical pipeline of mRNA vaccines and therapeutics. Nature Reviews Drug Discovery, 18(12), 893-894.

- Schlake, T., et al. (2012). Developing mRNA-vaccine technologies. RNA biology, 9(11), 1319-1330.

- Iavarone, C., et al. (2017). The emerging role of mRNA as a therapeutic. Expert Opinion on Biological Therapy, 17(10), 1229-1240.

- Kallen, K. J., et al. (2013). A novel, disruptive technology: mRNA-based vaccines. Human vaccines & immunotherapeutics, 9(10), 2235-2238.

- Maruggi, G., et al. (2019). mRNA as a transformative technology for vaccine development to control infectious diseases. Molecular Therapy, 27(4), 757-772.

- Pardi, N., & Weissman, D. (2017). Nucleoside-modified mRNA vaccines for infectious diseases. Methods in Molecular Biology, 1499, 109-121.

- Sayers, E. J., et al. (2019). The therapeutic potential of mRNA vaccines. Expert Opinion on Drug Discovery, 14(12), 1279-1289.

- Verbeke, R., et al. (2019). The dawn of mRNA vaccines: the COVID-19 case. Journal of Controlled Release, 313, 1-12.

- Zhang, C., et al. (2019). Advances in mRNA vaccines for infectious diseases. Frontiers in immunology, 10, 594.

- Linares-Fernández, S., et al. (2020). Tailoring mRNA vaccine to balance innate immunity and antigen expression. Trends in molecular medicine, 26(4), 311-323.

- Alameh, M. G., et al. (2021). mRNA-based vaccines and therapeutics: a new era in medicine. Annual Review of Pharmacology and Toxicology, 61, 447-470.

- Dolgin, E. (2021). The tangled history of mRNA vaccines.

- Barbier, A. J., et al. (2022). The clinical progress of mRNA vaccines and immunotherapies.

- Blakney, A. K., et al. (2021). The future of RNA vaccines. Nature Reviews Drug Discovery, 20(10), 731-732.

- Qin, S., et al. (2022). mRNA-based therapeutics: powerful and versatile tools to combat diseases. Signal Transduction and Targeted Therapy, 7(1), 1-27.

- Van Hoecke, L., & Roose, K. (2019). How mRNA therapeutics are entering the clinic.

- Beck, G., et al. (2021). The journey of a messenger RNA from the nucleus to the cytoplasm. Nature Reviews Molecular Cell Biology, 22(12), 793-810.

- Rho, H. J., et al. (2021). The role of mRNA modifications in the regulation of gene expression. Molecules and cells, 44(1), 1.

- Roundtree, I. A., & He, C. (2016). RNA modifications: a new frontier in gene regulation. Current opinion in genetics & development, 37, 1-7.

- Meyer, K. D., & Jaffrey, S. R. (2017). Rethinking the regulation of mRNA translation. Nature Reviews Molecular Cell Biology, 18(9), 535-549.

- Gilbert, W. V., et al. (2016).

- Frye, M., et al. (2016). RNA modifications: what have we learned and where are we going?. RNA, 22(11), 1664-1669.

- Helm, M., & Motorin, Y. (2017). Detecting RNA modifications in the epitranscriptome: predict and validate.

- Nachtergaele, S., & He, C. (2017).

- Zhao, B. S., et al. (2017). m6A-dependent maternal mRNA clearance facilitates the maternal-to-zygotic transition.

- Wang, X., et al. (2015). N6-methyladenosine-dependent regulation of messenger RNA stability.

- Liu, N., et al. (2014). N6-methyladenosine-dependent regulation of messenger RNA stability.

- Dominissini, D., et al. (2012). Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq.

- Meyer, K. D., et al. (2012). Comprehensive analysis of mRNA methylation reveals enrichment in 3′ UTRs and near stop codons. Cell, 149(7), 1635-1646.

- Linder, B., et al. (2015). Single-nucleotide-resolution mapping of m6A and m6Am throughout the transcriptome.

- Ke, S., et al. (2015). A single-molecule platform for sequencing RNA modifications.

- Schwartz, S., et al. (2014). High-resolution mapping of m6A demonstrates widespread dynamic regulation in response to stimuli. Cell, 159(1), 148-161.

- Batista, P. J., et al. (2014). m6A RNA modification controls cell fate specification in mice.

- Geula, S., et al. (2015).

- Fustin, J. M., et al. (2013). RNA-methylation-dependent RNA processing controls the speed of the circadian clock. Cell, 155(4), 793-806.

- Hess, M. E., et al. (2014). The fat mass and obesity associated gene (Fto) regulates activity of the dopaminergic midbrain circuitry.

Sources

- 1. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Researcher's Guide to the Solubility, Handling, and Application of 2'-O-Methyl-5-propynylcytidine Phosphoramidite

Introduction: Enhancing Oligonucleotide Therapeutics

The landscape of nucleic acid therapeutics is rapidly evolving, driven by chemical modifications that enhance the stability, binding affinity, and overall efficacy of oligonucleotides.[1][2] Among these, 2'-O-Methyl (2'-OMe) and C5-propynyl modifications have emerged as powerful tools in the design of antisense oligonucleotides (ASOs) and other synthetic nucleic acids.[3][4][5] The 2'-OMe group provides significant resistance to nuclease degradation and can increase the lifetime of the therapeutic molecule in biological systems.[6] Simultaneously, the 5-propynyl group on pyrimidines is known to substantially increase the thermal stability of the duplex formed with a target RNA strand.[3][4]

This guide provides a comprehensive overview of the 2'-O-Methyl-5-propynylcytidine phosphoramidite monomer, a key building block for introducing these synergistic modifications. We will delve into its physicochemical properties, provide field-tested protocols for its handling and dissolution, and discuss its application in automated solid-phase oligonucleotide synthesis.

The Synergy of 2'-O-Methyl and 5-Propynyl Modifications

The combination of these two modifications on a single cytidine monomer creates a building block with exceptional properties. The 2'-O-methylation sterically shields the phosphodiester backbone from enzymatic attack by endo- and exonucleases, while the 5-propynyl moiety enhances base stacking interactions within the duplex, leading to a higher melting temperature (Tm). This dual modification is particularly valuable for ASOs designed to recruit RNase H, as it can be used in the "wings" of a gapmer design to increase stability and affinity without compromising the activity of the central DNA "gap".[4][7]

Chemical Structure of the Phosphoramidite Monomer

The monomer used in synthesis is a 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative of 5'-O-dimethoxytrityl (DMT)-2'-O-Methyl-5-propynylcytidine. Each protecting group plays a critical role in the controlled, stepwise assembly of the oligonucleotide chain.[][9]

Caption: Key functional groups of the phosphoramidite monomer.

Physicochemical Properties

Solubility Profile

As a modified nucleoside phosphoramidite, this monomer is a white to off-white lyophilized powder. It is hydrophobic and requires anhydrous organic solvents for dissolution. Quantitative solubility data is often lot-specific, but a general qualitative profile can be established based on its chemical class and empirical evidence from synthesis labs.

Causality Behind Solvent Choice: The success of oligonucleotide synthesis hinges on the coupling step, where the phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.[][10] This reaction requires a solvent that can fully dissolve the phosphoramidite and the activator (e.g., tetrazole derivatives) while being non-protic and unreactive towards the phosphoramidite itself. Acetonitrile is the universal choice as it meets these criteria perfectly.[11]

| Solvent | Solubility | Application / Rationale |

| Anhydrous Acetonitrile (MeCN) | Soluble / Recommended | The standard and universal solvent for dissolving phosphoramidites for automated synthesis.[10][11] It is polar aprotic and compatible with all steps of the synthesis cycle. |

| Anhydrous Dichloromethane (DCM) | Soluble | Can be used, especially for highly lipophilic or hard-to-dissolve amidites.[12] However, its high volatility can alter solution concentrations and affect instrument performance. |

| Anhydrous Tetrahydrofuran (THF) | Soluble | Sometimes used as a co-solvent to dissolve poorly soluble compounds, but not typically as the primary solvent.[11] |

| Water, Alcohols (e.g., Ethanol) | Insoluble & Reactive | AVOID. Protic solvents, especially water, will rapidly hydrolyze the phosphoramidite group, rendering the monomer inactive for synthesis.[13] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not recommended for synthesis. While it may dissolve the compound, it is difficult to remove and can interfere with the chemistry of the synthesis cycle. |

Stability and Degradation

As a Solid: When stored correctly, the lyophilized phosphoramidite powder is stable for several months.[10] The primary threat is exposure to moisture and oxygen.

In Solution: Once dissolved in acetonitrile, the monomer is significantly more susceptible to degradation. The main degradation pathway is hydrolysis of the phosphoramidite group by trace amounts of water in the solvent or from atmospheric exposure. This is why using high-quality, anhydrous solvent and maintaining an inert gas atmosphere on the synthesizer is paramount.[12] Solutions are typically stable on an automated synthesizer for several days to a week, but for optimal performance, fresh solutions should be prepared for long synthesis runs.

Safety, Handling, and Storage

Personal Protective Equipment (PPE) and Safety

While specific toxicity data for this compound is not widely published, it should be handled with the standard care afforded to all laboratory chemicals.

-

Handling: Always handle in a well-ventilated fume hood.[14][15] Avoid formation of dust and aerosols.

-

PPE: Wear a lab coat, safety goggles, and nitrile gloves.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Recommended Storage Conditions

To ensure the longevity and reactivity of the phosphoramidite, strict storage conditions must be maintained.

-

Temperature: Store at -20°C.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Vials are typically sealed under argon by the manufacturer.

-

Moisture: Store in a desiccated environment to prevent moisture infiltration. Avoid repeated freeze-thaw cycles.

Handling Under Anhydrous Conditions

The Causality of Anhydrous Technique: The phosphorus (III) center in a phosphoramidite is highly susceptible to nucleophilic attack by water. This hydrolysis reaction converts the reactive phosphoramidite into an unreactive H-phosphonate or phosphite triester, which cannot participate in the coupling reaction.[13] This directly leads to failed additions (deletions) in the oligonucleotide sequence. Therefore, every step of the handling and dissolution process is designed to rigorously exclude moisture.

Experimental Protocols

Protocol: Reconstitution of 2'-O-Methyl-5-propynylcytidine Phosphoramidite

Objective: To prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a specified concentration (typically 0.1 M) for use on an automated DNA/RNA synthesizer.

Materials:

-

2'-O-Methyl-5-propynylcytidine phosphoramidite vial (as supplied by manufacturer)

-

Anhydrous acetonitrile (synthesis grade, <30 ppm H₂O)[12]

-

Gas-tight syringe with a long needle

-

Argon or Nitrogen gas line with a sterile filter

-

Synthesizer-specific bottle with septum cap

Caption: Workflow for the safe and effective reconstitution of phosphoramidite monomers.

Step-by-Step Procedure:

-

Equilibration (Critical Step): Remove the sealed phosphoramidite vial from the -20°C freezer. Place it in a desiccator and allow it to warm to room temperature for at least 30 minutes. Rationale: This step is absolutely critical to prevent atmospheric moisture from condensing onto the cold powder when the vial is opened, which would immediately compromise the reagent.

-

Volume Calculation: Calculate the volume of anhydrous acetonitrile required to achieve the desired concentration (e.g., for a 0.1 M solution from a 100 mg vial with a MW of 825.9 g/mol , you would need 1.21 mL).

-

Solvent Preparation: Using a clean, dry, gas-tight syringe, carefully draw up the calculated volume of anhydrous acetonitrile.

-

Dissolution: Uncap the phosphoramidite vial. Puncture the septum with the syringe needle and slowly add the acetonitrile. Gently swirl the vial to dissolve the powder. The solution should be clear and colorless. If difficult to dissolve, a brief, gentle vortex can be applied.

-

Inert Gas Transfer: Transfer the dissolved phosphoramidite solution to the appropriate synthesizer bottle. It is best practice to perform this transfer under a gentle stream of inert gas (Argon or Nitrogen) to prevent moisture from entering the bottle.

-

Installation: Secure the septum cap on the synthesizer bottle and install it on the synthesizer. Prime the lines according to the instrument's protocol to ensure the reagent is delivered correctly to the synthesis column.

Self-Validation:

-

Visual Check: The final solution should be free of any particulate matter.

-

Performance Check: The ultimate validation is a high coupling efficiency (>98.5%) during the first few incorporations in a synthesis run, as reported by the synthesizer's trityl monitor.

Principle: Incorporation via Phosphoramidite Chemistry

The reconstituted monomer is now ready for use in the standard phosphoramidite synthesis cycle. This four-step process is repeated for each nucleotide added to the growing chain.[9][10]

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Key Considerations for Modified Monomers:

-

Coupling Time: While standard DNA phosphoramidites couple very quickly (e.g., 30 seconds), some bulky or modified amidites may benefit from a slightly extended coupling time. It is advisable to start with the standard time and only increase it if coupling efficiencies are suboptimal.

-

Deprotection: The final cleavage and deprotection steps must be compatible with all modifications present in the oligonucleotide. The 2'-OMe and 5-propynyl groups are stable to standard deprotection conditions (e.g., concentrated aqueous ammonia).[10]

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Phosphoramidite Fails to Dissolve | 1. Incorrect solvent used. 2. Reagent has degraded/hydrolyzed due to improper storage. | 1. Ensure only high-quality, anhydrous acetonitrile is used. 2. Discard the reagent and use a new, properly stored vial. |

| Low Coupling Efficiency (<98%) | 1. Reagent degradation (hydrolysis). 2. Insufficient activator concentration. 3. Blockage in synthesizer fluidics. 4. Sub-optimal coupling time. | 1. Prepare a fresh solution of the phosphoramidite. Ensure anhydrous conditions were maintained. 2. Check the age and concentration of the activator solution. 3. Perform instrument maintenance and check fluid delivery. 4. Incrementally increase the coupling time for this specific monomer. |

| Discolored Phosphoramidite Solution | Oxidation or presence of impurities. | Discard the solution. This indicates significant degradation. Prepare a fresh solution from a new vial. |

References

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Peterec, S., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(15), 4487. Available from: [Link]

-

Vernekar, S. K. V., et al. (2024). C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics. RSC Advances, 14(1), 1-8. Available from: [Link]

-

Wilds, C. J., et al. (2018). C5-Propynyl Modified 2'-Fluoroarabinonucleic Acids Form Stable Duplexes with RNA that are RNase H Competent. Request PDF. Retrieved from [Link]

-

Vernekar, S. K. V., et al. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols. Available from: [Link]

-

Miao, Z., et al. (2016). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. ACS Chemical Biology, 11(8), 2094-2098. Available from: [Link]

-

Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. ChemBioChem, 18(22), 2236-2241. Available from: [Link]

-

LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

-

Sproat, B. S., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965-5971. Available from: [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

-

Ghosh, A., et al. (2022). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides. ChemRxiv. Retrieved from [Link]

-

Jackson, L. N., et al. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Communications, 13(1), 6029. Available from: [Link]

-

Pontarelli, A., & Wilds, C. J. (2023). Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ChemBioChem, 24(9), e202300068. Available from: [Link]

-

Salo, H., et al. (2009). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Nucleosides, Nucleotides and Nucleic Acids, 28(2), 143-152. Available from: [Link]

-

ResearchGate. (2017). (PDF) Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. Retrieved from [Link]

-

Di Trani, N., et al. (2022). A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. Pharmaceutics, 14(8), 1546. Available from: [Link]

- Reddy, M. P., et al. (2005). Oligonucleotide synthesis with alternative solvents. U.S. Patent Application No. 10/632,537.

-

Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

-

Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938. Available from: [Link]

-

Pontarelli, A., & Wilds, C. J. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ResearchGate. Retrieved from [Link]

-

Chheda, U., et al. (2024). Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species. Journal of Pharmaceutical Sciences, 113(2), 377-385. Available from: [Link]

-

Pontarelli, A., & Wilds, C. J. (2023). Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. ChemBioChem, 24(9), e202300068. Available from: [Link]

-

Kiani, F., & Halimi, A. (2015). Solvent effects on acidic dissociation constants of cytidine 5'-monophosphate using ab initio methods. Journal of Biophysical Chemistry, 15, 73-80. Retrieved from [Link]

-

Issa, J. J., et al. (2023). Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents. Cancers, 15(13), 3505. Available from: [Link]

-

Alshehri, S., et al. (2022). Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. Molecules, 27(5), 1437. Available from: [Link]

-

Nishiyama, T., et al. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. International Journal of Molecular Sciences, 24(23), 17091. Available from: [Link]

-

Liu, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 866035. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oligonucleotides Containing C5-Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. atdbio.com [atdbio.com]

- 11. tandfonline.com [tandfonline.com]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetmol.com [targetmol.com]

- 15. chemos.de [chemos.de]

- 16. tcichemicals.com [tcichemicals.com]

Application Note: Optimized Dissolution Protocols for Modified Cytosine Phosphoramidites

Abstract

Modified cytosine phosphoramidites (e.g., 5-Methyl-dC, LNA-C, Gemcitabine) are critical tools in therapeutic oligonucleotide development and epigenetic research.[] However, their varying lipophilicity and steric bulk often lead to poor solubility in standard acetonitrile (ACN), resulting in nozzle clogging, instrument downtime, and compromised coupling efficiency. This guide provides a tiered solvent selection matrix and validated dissolution protocols to ensure optimal synthesis performance.

Introduction: The Solubility Challenge

Cytosine is chemically prone to side reactions, specifically transamination at the N4 position. To prevent this, exocyclic amine protection (Acetyl, Benzoyl, or Isobutyryl) is required. When combined with modifications at the C5 position (e.g., methyl, hydroxymethyl) or the sugar moiety (e.g., LNA, 2'-Fluoro), the molecule's solubility profile shifts significantly.

-

The Standard: Unmodified DNA phosphoramidites dissolve readily in anhydrous Acetonitrile (ACN).

-

The Problem: Hydrophobic modifications (e.g., long alkyl linkers) or rigid bicyclic structures (e.g., LNA) resist solvation in pure ACN. Incomplete dissolution leads to "micro-precipitates" that are invisible to the naked eye but fatal to microfluidic lines.

-

The Solution: Strategic use of co-solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) to modulate polarity and solubility parameters.

Solvent Selection Matrix

Do not default to ACN for every amidite. Use this matrix to select the correct solvent system based on the specific modification.

| Modification Class | Specific Examples | Recommended Solvent | Rationale |

| Standard / Minimal | 5-Methyl-dC (Ac/Bz), Pyrrolo-dC, 5-Hydroxymethyl-dC (protected) | 100% Anhydrous ACN | Standard polarity is sufficient.[] ACN offers the best stability and flow characteristics. |

| Rigid / Bicyclic | LNA-5-Methyl-C , cEt BNA | ACN : THF (3:1) or ACN : DCM (1:1) | LNA structures are notoriously difficult to solvate.[] THF aids in breaking crystal lattice energy without excessive volatility. |

| Hydrophobic / Bulky | C5-Alkyl-Linkers, Fatty Acid conjugates, Cholesterol-C | ACN : DCM (1:1) | DCM provides the lipophilicity needed for hydrophobic tails.[] |

| Fluorinated | Gemcitabine (2',2'-difluoro-dC), 2'-F-dC | 100% ACN (Primary) Switch to ACN:DCM if >0.1M | Generally soluble in ACN, but high concentrations may require DCM support.[] |

Technical Comparison of Solvents

| Property | Acetonitrile (ACN) | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Role | Primary Solvent | Solubilizer for Lipophilics | Solubilizer for Rigid/Polar Mods |

| Boiling Point | 82°C | 39.6°C (Highly Volatile) | 66°C |

| Viscosity | Low (0.37 cP) | Low (0.41 cP) | Low (0.48 cP) |

| Risk Factor | Low | High: Evaporation increases concentration over time.[] | Medium: Peroxide formation if not stabilized/fresh. |

Decision Tree: Solvent Selection Workflow

The following logic flow ensures you select the correct solvent system before starting synthesis.

Figure 1: Decision tree for selecting the optimal solvent based on the chemical nature of the cytosine modification.[]

Detailed Dissolution Protocols

Critical Pre-Requisites (All Protocols)

-

Water Content: Solvents must be <30 ppm water (ideally <10 ppm).[2] Use molecular sieves (3Å) if the bottle has been opened previously.

-

Temperature: Allow amidite bottles to equilibrate to room temperature (20-25°C) before opening to prevent condensation.

-

Gas Purge: All solvents must be purged with Argon or Nitrogen.

Protocol A: Standard Dissolution (100% ACN)

For 5-Methyl-dC, Pyrrolo-dC, and Gemcitabine.[]

-

Calculate the volume of Anhydrous ACN required for 0.1M concentration .

-

Formula: Volume (mL) = (Mass (mg) / MW) / 0.1[]

-

-

Add ACN via syringe through the septum (if available) or directly into the bottle under inert gas flow.

-

Swirl gently for 1-2 minutes.

-

Visual Check: Hold the bottle against a light source. Look for "Schlieric lines" (wavy lines indicating density differences). Continue swirling until these disappear and the solution is perfectly clear.

-

Install on the synthesizer immediately.

Protocol B: The "Hydrophobic" Mix (1:1 ACN/DCM)

For Bulky C5-linkers and Lipid-conjugated Cytosines.[]

-

Prepare a fresh mixture of Anhydrous ACN and Anhydrous DCM in a 1:1 ratio (v/v) in a dry glass container.

-

Add the solvent mixture to the amidite powder.

-

Vortex briefly (5-10 seconds).

-

Allow to stand for 5 minutes to ensure complete solvation of hydrophobic tails.

-

Warning: DCM is highly volatile.

-

Synthesizer Setting: If possible, pressurize the bottle immediately.

-

Shelf Life: Discard solution after 24 hours to prevent concentration changes due to DCM evaporation.

-

Protocol C: The "LNA" Special (3:1 ACN/THF)

Specifically for LNA-5-Methyl-C and cEt variants.[]

-

Why THF? LNA phosphoramidites form tight crystal lattices. ACN alone often fails to break these, leading to instrument valve blockages.

-

Prepare a mixture of 75% Anhydrous ACN and 25% Anhydrous THF .

-

Add to the amidite.

-

Dissolution Time: These amidites dissolve slowly. Swirl for 2-3 minutes, then let stand for 10 minutes.

-

Visual Check: Inspect the bottom of the bottle carefully for undissolved crystals.

-

Note: Ensure your synthesizer's tubing is compatible with THF (most modern systems are).

Quality Control & Troubleshooting

The "Self-Validating" System

A robust protocol includes steps to verify success before the run fails.

-

The Pressure Test (Automated):

-

On systems like the AKTA or MerMade, observe the "Fill Time" or pressure sensors during the priming step.

-

Pass: Fill time is consistent with standard amidites (<5% deviation).

-

Fail: Fill time is sluggish. Stop immediately. This indicates high viscosity or particulate clogging.

-

-

Visual Inspection (Manual):

-

Before installation, tilt the bottle. The solution should not leave "streaks" or "grains" on the glass wall.

-

If particulates are visible, do not sonicate with heat . Instead, pass the solution through a 0.45 µm PTFE syringe filter into a fresh, dry bottle.

-

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Precipitate forms after 2 hours | Moisture ingress or temperature drop | Check solvent water content (<30ppm).[] Re-dissolve with 10% more DCM if using Protocol B. |

| Low Coupling Efficiency (<95%) | Incomplete dissolution or water contamination | Add molecular sieves (3Å) to the solution. Increase coupling time (e.g., 6 mins for LNA). |

| Synthesizer Nozzle Clog | LNA crystallization | Switch to Protocol C (ACN:THF). Flush lines with pure DCM, then ACN. |

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for dissolving and validating modified phosphoramidites.

References

-

Glen Research. (n.d.). Dissolving Phosphoramidites. Retrieved October 26, 2023, from [Link]

-

Glen Research. (n.d.). Locked Nucleic Acid (LNA™) Phosphoramidites: 5-Me-C Solubility. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with 5-Propynyl Phosphoramidites

Welcome to the Technical Support Center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling efficiency specifically when using 5-propynyl phosphoramidites (5-propynyl-dC and 5-propynyl-dU). As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in coupling efficiency when incorporating 5-propynyl-dC/dU into our oligonucleotides. What are the most common causes?

Low coupling efficiency with 5-propynyl phosphoramidites can stem from several factors, often related to the unique characteristics of this modification. While these amidites are designed to be compatible with standard oligonucleotide synthesis cycles, their successful incorporation requires meticulous attention to specific details. The primary culprits for decreased efficiency are typically:

-

Suboptimal Reagent Quality and Handling: The integrity of your phosphoramidites and all other reagents is paramount. Degradation due to moisture, air exposure, or prolonged storage can significantly impair reactivity.

-

Inadequate Synthesis Conditions: Standard synthesis protocols may not be fully optimized for the steric demands of the 5-propynyl group. Factors like coupling time and the choice of activator can have a substantial impact on the outcome.

-

Instrument and Fluidics Issues: Problems with your DNA synthesizer, such as leaks or blockages, can lead to inconsistent reagent delivery and are a common source of synthesis failures.

This guide will walk you through a systematic approach to troubleshooting each of these areas.

In-Depth Troubleshooting Guide

Issue 1: Is the 5-propynyl phosphoramidite itself the problem?

Q2: How can I determine if the quality of my 5-propynyl phosphoramidite is compromised?

The stability of phosphoramidites is critical for successful oligonucleotide synthesis.[1] Any degradation of the amidite will directly lead to lower coupling efficiency. Here’s how to assess the quality of your 5-propynyl phosphoramidite:

-

Visual Inspection: High-quality phosphoramidites should be a white, crystalline powder. Any discoloration (e.g., yellowing) or clumping can be an indicator of degradation.

-

Age and Storage: Always use fresh phosphoramidites. Check the expiration date on the vial. Ensure that the amidites have been stored under the recommended conditions, typically at 2-8°C in a desiccated, inert atmosphere.

-

Solution Stability: Once dissolved in anhydrous acetonitrile, 5-propynyl phosphoramidites, like other amidites, have a limited bench life. It is best practice to dissolve them just before use. If you are using a pre-dissolved solution that has been on the synthesizer for an extended period, it is a likely source of your problem.

Protocol for Preparing Fresh 5-Propynyl Phosphoramidite Solution:

-

Ensure your acetonitrile is of the highest quality (anhydrous, <30 ppm water). Using a freshly opened bottle is recommended.

-

Carefully weigh the required amount of 5-propynyl phosphoramidite in a clean, dry vial under an inert gas atmosphere (e.g., argon).

-

Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M to 0.15 M).

-

Gently swirl the vial to dissolve the amidite completely. Avoid vigorous shaking, which can introduce moisture.

-

Immediately place the vial on the synthesizer and prime the lines.

Issue 2: Are my synthesis conditions optimized for 5-propynyl phosphoramidites?

Q3: Does the 5-propynyl group cause steric hindrance that affects coupling?

Yes, while the 5-propynyl group is relatively small and linear, it can introduce a degree of steric hindrance at the C5 position of the pyrimidine ring. This can potentially slow down the coupling reaction compared to standard dC and dT phosphoramidites. While some manufacturers suggest that standard coupling times are sufficient, field experience and some studies indicate that extending the coupling time can be beneficial, especially when synthesizing long oligonucleotides or sequences with multiple modifications.

Q4: What is the recommended coupling time for 5-propynyl phosphoramidites?

While standard coupling times (e.g., 120 seconds) may work in some cases, a common and effective troubleshooting step is to increase the coupling time. For modified phosphoramidites, including those with C5 modifications, extending the coupling wait time to 450 seconds has been shown to improve coupling efficiency.[2]

Q5: Which activator should I use for 5-propynyl phosphoramidites?

The choice of activator is crucial for efficient phosphoramidite chemistry. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Standard Activators: For many applications, standard activators like 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) are effective. DCI is often preferred as it can lead to faster coupling kinetics compared to tetrazole.[1]

-

More Potent Activators: If you are still experiencing low coupling efficiency with standard activators, consider using a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) . These are particularly useful for sterically hindered phosphoramidites.

| Activator | Concentration | Recommended Use |

| 1H-Tetrazole | 0.45 M | Standard DNA/RNA synthesis |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Faster coupling, general use |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | Sterically hindered amidites |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | Sterically hindered amidites |

Experimental Workflow for Optimizing Coupling Time and Activator:

Sources

Reducing hepatotoxicity in 5-propynyl modified antisense oligonucleotides

Introduction for the Researcher

Welcome to the technical support guide for 5-propynyl modified antisense oligonucleotides (ASOs). The incorporation of C-5 propynyl pyrimidines (5-propynyl-dC and 5-propynyl-dU) into an ASO is a powerful strategy to significantly increase its binding affinity for the target RNA. This enhanced affinity can lead to greater potency. However, this same characteristic presents a critical challenge: a heightened risk of hepatotoxicity.

This guide is designed for researchers, scientists, and drug development professionals actively working with these potent ASO chemistries. It moves beyond simple protocols to explain the underlying mechanisms of toxicity and provides actionable, evidence-based strategies for its mitigation. Our goal is to empower you to design safer, more effective ASO therapeutics by proactively addressing hepatotoxicity from the earliest stages of development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the hepatotoxicity of high-affinity ASOs.

Q1: What is the primary mechanism of hepatotoxicity associated with high-affinity ASOs, including those with 5-propynyl modifications?

A: The hepatotoxicity of high-affinity ASOs is primarily driven by two mechanisms:

-

RNase H1-Dependent Off-Target Effects: High-affinity modifications, such as 5-propynyl pyrimidines, can cause the ASO to bind not only to its intended mRNA target but also to numerous other partially complementary RNA sequences throughout the transcriptome. When these off-target duplexes form in the nucleus, they are recognized and cleaved by RNase H1, an enzyme that degrades the RNA strand of a DNA-RNA hybrid[1][2]. This promiscuous degradation of many unintended transcripts, particularly very long pre-mRNAs, places significant stress on the hepatocyte, leading to a phenomenon described as cellular "death by a thousand cuts"[3]. Studies have shown that attenuating RNase H1 levels can reduce this form of toxicity[1][3][4].

-

Hybridization-Independent Protein Binding: ASO toxicity can also be independent of its binding to RNA. The specific chemical makeup and sequence of an ASO can promote non-specific binding to intracellular proteins[5][6]. These interactions can disrupt critical cellular processes, leading to stress responses, apoptosis, and liver injury[6].

Q2: How does the 5-propynyl modification specifically contribute to hepatotoxicity?

A: The 5-propynyl group enhances binding affinity (melting temperature, Tm) for the target RNA. While beneficial for on-target potency, this high affinity is a double-edged sword. Research has demonstrated that first-generation ASOs (i.e., fully modified oligodeoxynucleotides) containing C-5 propynyl pyrimidines cause severe toxicity in animal models, including mortality and significant liver damage characterized by immune cell infiltration and apoptosis[7]. This is attributed to the increased likelihood of the promiscuous, RNase H1-dependent off-target effects described above. The toxicity was found to be significantly reduced when the 5-propynyl modifications were restricted to the 2'-O-methoxyethyl (2'-MOE) "wings" of a chimeric gapmer ASO, indicating that the structural context of the modification is critical[7].

Q3: Are there specific sequence motifs I should avoid when designing 5-propynyl modified ASOs?

A: Yes, sequence composition plays a crucial role. While research on motifs specific to 5-propynyl ASOs is emerging, studies on other high-affinity ASOs, like those containing Locked Nucleic Acids (LNA), have identified specific motifs associated with a higher risk of hepatotoxicity. For instance, TGC and TCC motifs have been strongly correlated with hepatotoxicity in LNA gapmers[6][8]. These motifs appear to increase non-specific binding to liver proteins, which can trigger cellular stress pathways[6]. It is a prudent design strategy to use computational models to screen for and avoid these and other potentially problematic motifs when designing any high-affinity ASO[9][10].

Q4: What are the primary strategies to mitigate hepatotoxicity at the ASO design stage?

A: Proactive mitigation should focus on two key areas:

-

Optimizing Binding Affinity: The goal is to achieve a therapeutic window where on-target engagement is high, but off-target binding is low. This can be achieved by modulating the overall melting temperature (Tm) of the ASO[8]. Instead of uniformly incorporating 5-propynyl modifications, strategically replace some with lower-affinity nucleotides (like 2'-MOE) to fine-tune the affinity and reduce promiscuity.

-

Strategic Chemical Placement: For gapmer ASOs, the placement of high-affinity modifications is critical. Based on direct evidence, C-5 propynyl pyrimidine modifications should be restricted to the 2'-modified "wings" and excluded from the central DNA "gap" that recruits RNase H[7]. This design limits toxicity while still benefiting from the enhanced binding affinity conferred by the modification.

Section 2: Troubleshooting Guide: Elevated Hepatotoxicity in Preclinical Studies

This guide is for researchers who have observed signs of liver injury (e.g., elevated serum transaminases) in in vivo experiments with 5-propynyl modified ASOs.

Problem: Unexpectedly high ALT/AST levels, adverse liver histopathology, or other signs of liver distress observed in animal models.

Step 1: Systematically Confirm and Characterize the Toxicity

Before investigating the mechanism, it is crucial to confirm that the observed toxicity is ASO-dependent and to characterize its severity. An acute in vivo screen is an efficient method for ranking the hepatotoxic potential of different ASO candidates[10].

Protocol: Acute In Vivo Hepatotoxicity Screen in Mice

-

Animal Model: Use a standard mouse strain (e.g., C57BL/6J). Group animals (n=4-5 per group).

-

Dosing: Administer a single high dose of the ASO (e.g., 50 mg/kg) via subcutaneous or intravenous injection. Include a saline-treated control group.

-

Monitoring: Observe animals daily for clinical signs of distress.

-

Endpoint Collection (Day 3-4):

-

Collect blood via cardiac puncture for serum chemistry analysis.

-

Humanely euthanize animals and perform a necropsy.

-

Measure the liver and spleen weights.

-

Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.

-

-

Analysis:

-

Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

-

Calculate liver-to-body-weight ratios.

-

Have a qualified pathologist perform a blinded histopathological evaluation of H&E-stained liver sections, looking for signs of hepatocyte necrosis, apoptosis, vacuolation, and inflammatory cell infiltration.

-

Data Interpretation: Use the results to rank your ASO candidates. A significant elevation in ALT/AST is a primary indicator of acute liver injury[11].

| ASO Candidate | Dose (mg/kg) | Mean Serum ALT (IU/L) | Liver/Body Weight Ratio | Histopathology Notes |

| Control (Saline) | N/A | 40 ± 8 | 0.045 ± 0.003 | No significant findings |

| ASO-001 (Toxic) | 50 | 2500 ± 450 | 0.060 ± 0.005 | Moderate multifocal hepatocellular necrosis, inflammatory infiltration |

| ASO-002 (Improved) | 50 | 150 ± 30 | 0.048 ± 0.004 | Minimal to mild single-cell necrosis |

Table 1: Example data summary from an acute in vivo screen.

Step 2: Investigate the Underlying Mechanism

Once toxicity is confirmed, the next step is to determine the likely cause.

Hypothesis A: Hybridization-Dependent Off-Target Effects

The high affinity conferred by the 5-propynyl modification has led to widespread, RNase H1-mediated cleavage of unintended transcripts, causing cellular collapse.

Caption: RNase H1-mediated hepatotoxicity workflow.

Troubleshooting Action: Perform transcriptome-wide analysis (RNA-seq) on liver tissue from the in vivo study. A strong correlation between the degree of hepatotoxicity (ALT levels) and the number of significantly downregulated off-target transcripts is compelling evidence for this mechanism[10]. Prioritize ASO candidates that show high on-target knockdown with minimal off-target engagement.

Hypothesis B: Hybridization-Independent Protein Binding

The unique sequence and chemical structure of your ASO is causing it to bind non-specifically to essential hepatocellular proteins, disrupting their function.

Troubleshooting Action: Conduct an in vitro protein binding assay. Incubate your toxic ASO and a non-toxic control ASO with liver protein extracts. Analyze the protein-ASO complexes using techniques like gel-shift assays or pull-down assays followed by mass spectrometry to identify binding partners that are unique to the toxic ASO. ASOs with certain motifs (e.g., TGC, TCC) often show higher total protein binding[6].

Step 3: Rational ASO Redesign for Toxicity Mitigation

Based on your findings, redesign the ASO candidate.

Caption: Logical workflow for ASO redesign.

Mitigation Strategies:

-

Modulate Binding Affinity: If widespread off-target effects are observed, redesign the ASO to lower its overall Tm. Systematically replace 5-propynyl pyrimidines in the wings with 2'-MOE or another lower-affinity modification until a balance of potency and safety is achieved[8].

-

Optimize Chemical Placement: Confirm that no 5-propynyl modifications are present in the central DNA gap. This is a critical design rule. The hepatotoxicity of C-5 propynyl-modified oligonucleotides can be significantly limited by restricting their incorporation to the 2'-MOE nucleosides in the wings[7].

-

Sequence Optimization: Rerun the redesigned ASO sequences through in silico prediction tools to flag any potential hepatotoxicity-associated motifs that may have been introduced[9][10].

Section 3: Proactive In Vitro Screening Protocol

To de-risk ASO candidates before committing to costly and time-consuming animal studies, use a predictive in vitro model. Primary human hepatocytes are an excellent system for evaluating the potential for ASO-induced cytotoxicity[12][13].

Protocol: Cytotoxicity Assessment in Sandwich-Cultured Primary Human Hepatocytes (p-PHH)

-

Cell Culture: Plate cryopreserved p-PHH in collagen-coated plates. Once confluent, overlay with a layer of Matrigel to establish a sandwich culture, which helps maintain hepatocyte function.

-

ASO Treatment: After 24-48 hours of stabilization, replace the medium with fresh medium containing the ASO candidates at various concentrations (e.g., 1-30 µM). Include a non-toxic ASO and a vehicle control. ASOs are taken up by hepatocytes via gymnotic delivery (without transfection reagents).

-

Incubation: Treat cells for 3-5 days.

-

Endpoint Assays:

-

Cytotoxicity (LDH Release): Collect the cell culture supernatant at the end of the treatment period. Measure Lactate Dehydrogenase (LDH) activity using a commercially available kit. LDH release is an indicator of cell membrane damage and necrosis[13].

-

Cell Viability (ATP Content): Lyse the remaining cells and measure intracellular ATP levels using a luminescence-based assay. A decrease in ATP indicates metabolic impairment and reduced cell viability[13].

-

Hepatocyte Function (Optional): Measure levels of secreted albumin or produced urea in the supernatant to assess specific hepatocyte functions[12].

-

Data Presentation: Compare the dose-response of your new designs against the original, more toxic ASO.

| ASO Candidate | Concentration (µM) | % LDH Release (vs. Lysis Control) | % Cell Viability (vs. Vehicle) |

| Original ASO | 10 | 45% | 52% |

| 30 | 82% | 15% | |

| Redesigned ASO | 10 | 8% | 95% |

| 30 | 15% | 88% |

Table 2: Example in vitro cytotoxicity data for parent vs. redesigned ASO.

This in vitro data provides a strong rationale for advancing the redesigned, less cytotoxic ASO into further in vivo testing.

References

- Burel, S. A., Hart, C. E., Cauntay, P., Hsiao, J., Machemer, T., Katz, M., ... & Henry, S. P. (2015). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. Nucleic Acids Research, 44(5), 2093-2109.

-

Burel, S. A., Hart, C. E., Cauntay, P., Hsiao, J., Machemer, T., Katz, M., ... & Henry, S. P. (2015). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. Nucleic Acids Research. [Link]

-

Yoshida, T., Naito, Y., Yasuhara, H., Sasaki, K., Kawaji, H., Kawai, J., ... & Obika, S. (2022). Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides. Nucleic Acids Research, 50(15), 8416-8428. [Link]

-

Thymol Protects against 5-Fluorouracil-Induced Hepatotoxicity via the Regulation of the Akt/GSK-3β Pathway in In Vivo and In Silico Experimental Models. (2024). MDPI. [Link]

-

Astaxanthin Mitigates 5-Fluorouracil-Induced Hepatotoxicity and Oxidative Stress in Male Rats. (2024). MDPI. [Link]

-

Li, T., Yuan, P., He, Q., & Wu, M. (2022). Antisense oligonucleotide is a promising intervention for liver diseases. Frontiers in Pharmacology, 13, 1058253. [Link]

-

Prediction of In Vivo Toxicity and Clinical Effects Using Antisense Oligonucleotides in an In Vitro Model Utilizing 3D InSight B. (n.d.). ALIGOS Therapeutics. [Link]

-

Hagedorn, P. H., Pontoppidan, M., Bisgaard, M., Berrera, M., Dieckmann, A., & Hansen, H. F. (2013). Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern. Molecular Therapy, 21(8), 1545-1554. [Link]

-

Li, T., Yuan, P., He, Q., & Wu, M. (2022). Antisense oligonucleotide is a promising intervention for liver diseases. Frontiers in Pharmacology. [Link]

-

Hawes, J., Shi, Q., Ren, L., Schnackenberg, L., & Yang, K. (2023). Toxicity of three antisense oligonucleotide drugs and eighteen of their impurities in primary human hepatocytes. FDA. [Link]

-

Swayze, E. E., Siwkowski, A. M., Wancewicz, E. V., Migawa, M. T., Wyrzykiewicz, T. K., Hung, G., ... & Bennett, C. F. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. [Link]

-

Kamola, P. J., Berrera, M., Sewell, K. L., & Frazier, K. S. (2017). Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs. Molecular Therapy - Nucleic Acids, 8, 383-394. [Link]

-

Burel, S. A., Hart, C. E., Cauntay, P., Hsiao, J., Machemer, T., Katz, M., ... & Henry, S. P. (2015). Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts. ResearchGate. [Link]

-

van der Made, T. K., van der Raad, J., & Aarts, M. (2022). Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides. Nucleic Acid Therapeutics, 32(3), 145-159. [Link]

-

Dhuri, K., Dow, P., & Behl, T. (2022). Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs. Drug Metabolism and Disposition, 50(10), 1332-1343. [Link]

-